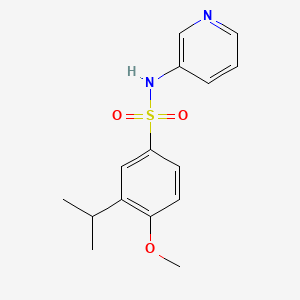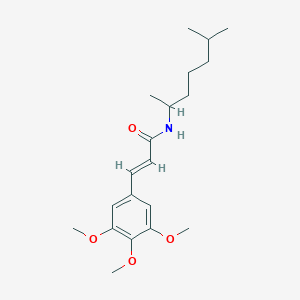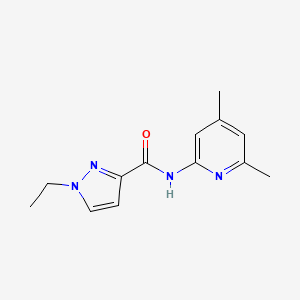
3-isopropyl-4-methoxy-N-3-pyridinylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropyl-4-methoxy-N-3-pyridinylbenzenesulfonamide, also known as JP-8-055, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is involved in the development of insulin resistance, making it a potential target for the treatment of type 2 diabetes and obesity.
Wirkmechanismus
PTP1B is a negative regulator of insulin signaling, which means that it inhibits the insulin receptor and downstream signaling pathways that are responsible for glucose uptake and metabolism. 3-isopropyl-4-methoxy-N-3-pyridinylbenzenesulfonamide selectively inhibits PTP1B, leading to increased insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of obesity and type 2 diabetes. In vitro studies have also demonstrated that this compound increases glucose uptake and metabolism in adipocytes and skeletal muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-isopropyl-4-methoxy-N-3-pyridinylbenzenesulfonamide in lab experiments is its selectivity for PTP1B, which allows for more targeted and specific inhibition compared to other PTP1B inhibitors. However, one limitation is that this compound may not be suitable for use in certain cell types or animal models, as its effects may differ depending on the context and environment.
Zukünftige Richtungen
There are several potential future directions for research on 3-isopropyl-4-methoxy-N-3-pyridinylbenzenesulfonamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Another area of interest is the investigation of the long-term effects of this compound on glucose metabolism and insulin sensitivity in animal models and humans. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesemethoden
The synthesis of 3-isopropyl-4-methoxy-N-3-pyridinylbenzenesulfonamide involves the reaction of 3-bromo-4-isopropoxybenzenesulfonyl chloride with 3-pyridylamine in the presence of triethylamine and catalytic amounts of palladium acetate. The resulting intermediate is then reacted with sodium methoxide to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-isopropyl-4-methoxy-N-3-pyridinylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. In vitro studies have shown that this compound selectively inhibits PTP1B, leading to improved insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in animal models of obesity and type 2 diabetes have demonstrated that this compound improves glucose tolerance, insulin sensitivity, and lipid metabolism.
Eigenschaften
IUPAC Name |
4-methoxy-3-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11(2)14-9-13(6-7-15(14)20-3)21(18,19)17-12-5-4-8-16-10-12/h4-11,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQCMZDOZHFOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N'-(4-fluorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5430911.png)
![N~2~-cyano-N~2~-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N~1~,N~1~-diethylalaninamide](/img/structure/B5430919.png)


![5-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5430936.png)
![1-[(3-methyl-5-isoxazolyl)carbonyl]-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5430938.png)

![methyl 2-(5-{[5-(1-azepanyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5430951.png)
![2-benzyl-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5430954.png)
![N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5430960.png)
![2-ethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5430966.png)
![7-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5430984.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-pyridinylmethyl)pentanamide](/img/structure/B5430995.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5430999.png)